N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
The compound “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazinyl ring, a pyrazolyl ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The pyrazinyl and pyrazolyl rings are both nitrogen-containing heterocyclic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings in the molecule provides multiple sites for potential reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the furan ring, which is a nonpolar aromatic compound, could potentially improve the solubility and bioavailability parameters of the compound .Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds with structures similar to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide have been synthesized and shown to possess significant antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives synthesized from reactions involving furan compounds demonstrated high cytotoxicity against the MCF-7 cell line, a type of breast cancer cell line (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis and Characterization
The compound has been involved in the synthesis and theoretical calculations of various derivatives, such as 1H-pyrazole-3-carboxamides and -3-carboxylates. These compounds have been synthesized from furan-2,3-dione and characterized using techniques like NMR and IR spectroscopy (Yıldırım & Kandemirli, 2005).
Amplification of Antimicrobial Effects
Studies have shown that derivatives of the compound can act as amplifiers of antimicrobial effects. For example, pyridinylpyrimidines with strongly basic side chains were studied for their ability to amplify the effects of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Green Synthesis and Antimicrobial Activity
Novel derivatives, such as N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have been synthesized using green chemistry principles. These compounds, related in structure to this compound, showed promising antimicrobial activities (Jyothi & Madhavi, 2019).
Inhibition of Ethylene Biosynthesis
In plant biology, derivatives of pyrazinamide, which is structurally related, have been identified as inhibitors of ethylene biosynthesis. This has implications for regulating plant metabolism and could potentially be applied to controlling fruit ripening and flower senescence (Sun et al., 2017).
Antileukemic Activities
Derivatives such as furanyl, pyranyl, and ribosyl derivatives of pyrazole carboxamides have been synthesized and evaluated for their antileukemic activities, indicating potential applications in cancer treatment (Earl & Townsend, 1979).
Future Directions
The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, compounds like “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” could potentially have interesting applications in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, and more .
Mode of Action
It is known that furan derivatives interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to act on various targets or receptors in the body, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have high therapeutic properties and have broadened scope in remedying various dispositions in clinical medicines .
Action Environment
The action of furan derivatives could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQVAXSWXNEWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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